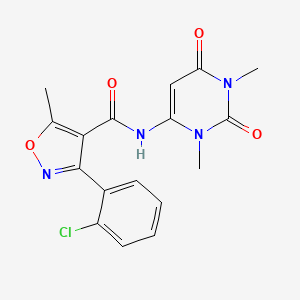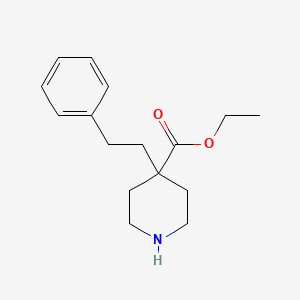methanone](/img/structure/B3436399.png)
[4-(2-fluorophenyl)piperazino](2-phenyl-4-quinolyl)methanone
Overview
Description
4-(2-fluorophenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The key steps include:
Formation of the Piperazine Intermediate: This involves the reaction of 2-fluoroaniline with piperazine under controlled conditions.
Synthesis of the Quinoline Intermediate: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the piperazine and quinoline intermediates using a suitable coupling agent, such as a carbodiimide, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)piperazinomethanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-(2-fluorophenyl)piperazinomethanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biology: Used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
4-(2-fluorophenyl)piperazinomethanone: can be compared with similar compounds like:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
The uniqueness of 4-(2-fluorophenyl)piperazinomethanone lies in its specific structural features and the presence of both fluorophenyl and quinoline moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c27-22-11-5-7-13-25(22)29-14-16-30(17-15-29)26(31)21-18-24(19-8-2-1-3-9-19)28-23-12-6-4-10-20(21)23/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCWHTJOGBHAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B3436334.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![N-[4-[[4-(pyridine-3-carbonylamino)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B3436342.png)
![2-{[3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3436349.png)
![N2,N5-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRIDINE-2,5-DICARBOXAMIDE](/img/structure/B3436356.png)


![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436387.png)
![3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE](/img/structure/B3436396.png)

![3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3436414.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)
